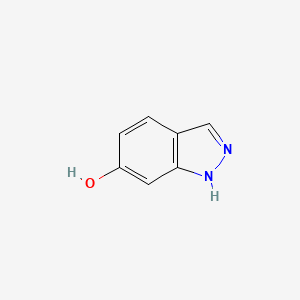

1H-Indazol-6-ol

Overview

Description

1H-Indazol-6-ol, also known as 6-Hydroxyindazole, is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 g/mol .

Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . An electrochemical synthesis of 1H-indazoles has also been described .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7 (5)3-6/h1-4,10H, (H,8,9) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.14 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 134.048012819 g/mol and its Monoisotopic Mass is also 134.048012819 g/mol. Its Topological Polar Surface Area is 48.9 Ų .Scientific Research Applications

Synthesis and Chemical Properties

1H-Indazoles, including 1H-Indazol-6-ol, are significant due to their role in various drugs. Efficient synthesis methods, such as DBU-catalyzed aza-Michael reactions, have been developed to create N1-substituted 1H-indazoles with good substrate tolerance and high yields, as detailed by Yang et al. (2016) in their study on the synthesis of these compounds (Yang et al., 2016). Additionally, the novel molecular emissive probe L, synthesized from 1H-indazole-6-carboxaldehyde, demonstrates the chemical versatility of indazoles in creating molecular probes for various applications (Núñez et al., 2012).

Pharmaceutical and Biological Applications

1H-Indazoles, including the this compound derivative, find extensive use in medicinal chemistry due to their various biological activities. For instance, Ye et al. (2019) demonstrated the synthesis of C3-substituted 1H-indazoles, highlighting their importance in pharmaceuticals (Ye et al., 2019). Similarly, indazole derivatives have shown promising results in anticancer research, as evidenced by the work of Hoang et al. (2022), where 1H-indazole-6-amine derivatives exhibited significant antiproliferative activity in cancer cell lines (Hoang et al., 2022).

Diverse Chemistries in Heterocycle Synthesis

The diverse chemistries of indazoles, including this compound, are particularly notable in heterocycle synthesis. Zhu et al. (2019) explored the Davis-Beirut Reaction for constructing 2H-indazoles, demonstrating the synthetic utility of this class of compounds (Zhu et al., 2019). Moreover, Yu et al. (2013) reported a Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles, illustrating the potential for diverse chemical transformations involving these compounds (Yu et al., 2013).

Material Science Applications

1H-Indazoles also find applications in material science. For example, Kang et al. (2014) investigated 5-Hydroxy-1H-indazole as an effective film-forming additive for high-voltage electrodes, demonstrating its potential in enhancing the performance of lithium-ion batteries (Kang et al., 2014).

Future Directions

The future directions in the research of 1H-Indazol-6-ol involve the development of new synthetic approaches and the exploration of its diverse biological activities . The potency of the electrochemical strategy was demonstrated through the late-stage functionalization of various bioactive molecules, making this reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .

Mechanism of Action

Target of Action

1H-Indazol-6-ol, also known as 6-Hydroxyindazole, is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

It’s known that indazole derivatives can interact with their targets and cause changes at the molecular level . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, which play crucial roles in signal transduction pathways .

Pharmacokinetics

A study on wistar han ico: wi (iops af/han) rats showed that 6-hydroxyindazole was administered orally at a dose of 300 mg/kg body weight .

Result of Action

For instance, some indazole derivatives have been found to exhibit anti-proliferative activity in human colorectal cancer cells .

Action Environment

It’s known that the action of indazole derivatives can be influenced by various factors, including ph and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

1H-Indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent agonist for the 5-hydroxytryptamine receptor, which is involved in neurotransmission . Additionally, this compound has shown inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling and regulation . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain kinases, which are critical for cell signaling and growth . This inhibition disrupts the signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s interaction with the 5-hydroxytryptamine receptor suggests its potential role in modulating neurotransmission and related physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with kinases and other enzymes suggests its role in modulating key metabolic pathways, leading to altered cellular metabolism and reduced cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within cells, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a key role in its subcellular localization, ensuring that this compound reaches its intended site of action . This precise localization is essential for its therapeutic efficacy and minimizing off-target effects .

properties

IUPAC Name |

1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYZVDBIVNOTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901318 | |

| Record name | NoName_418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23244-88-4 | |

| Record name | 1H-Indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?

A: Research suggests that certain this compound derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []

Q2: How does the structure of this compound relate to its activity as a serotonin receptor agonist?

A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []

Q3: Beyond its use as a therapeutic agent, does this compound have any reported applications in organic synthesis?

A: While the provided research focuses on the biological activity of this compound and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.

Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?

A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)

![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)

![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)